molecular formula C12H27O3Ti B12662826 Titanium(3+) 2-methylpropanolate CAS No. 66087-02-3

Titanium(3+) 2-methylpropanolate

Cat. No.: B12662826
CAS No.: 66087-02-3
M. Wt: 267.21 g/mol
InChI Key: MBNTUQMIWMXTSB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Titanium(3+) 2-methylpropanolate typically involves the reaction of titanium(III) chloride with 2-methylpropanol in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation of the titanium(III) center. The general reaction can be represented as: [ \text{TiCl}_3 + 3 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{Ti(C}_4\text{H}_9\text{O)}_3 + 3 \text{HCl} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Titanium(3+) 2-methylpropanolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to titanium(IV) species.

    Reduction: It can participate in reduction reactions, often acting as a reducing agent.

    Substitution: The alkoxide ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents.

    Reduction: Hydrogen or other reducing agents.

    Substitution: Various ligands such as halides or other alkoxides.

Major Products:

Scientific Research Applications

Titanium(3+) 2-methylpropanolate has found applications in several scientific research areas:

Mechanism of Action

The mechanism by which Titanium(3+) 2-methylpropanolate exerts its effects involves its ability to coordinate with various substrates, facilitating catalytic transformations. The titanium center acts as a Lewis acid, activating substrates for subsequent reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with organic molecules to promote chemical transformations .

Comparison with Similar Compounds

  • Titanium(IV) isopropoxide
  • Titanium(IV) butoxide
  • Titanium(IV) ethoxide

Comparison: Titanium(3+) 2-methylpropanolate is unique due to its titanium(III) oxidation state, which imparts different reactivity compared to titanium(IV) compounds. This lower oxidation state allows it to participate in redox reactions that titanium(IV) compounds cannot. Additionally, the 2-methylpropanolate ligands provide steric hindrance, influencing the compound’s reactivity and stability .

Properties

CAS No.

66087-02-3

Molecular Formula

C12H27O3Ti

Molecular Weight

267.21 g/mol

IUPAC Name

2-methylpropan-1-olate;titanium(3+)

InChI

InChI=1S/3C4H9O.Ti/c3*1-4(2)3-5;/h3*4H,3H2,1-2H3;/q3*-1;+3

InChI Key

MBNTUQMIWMXTSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].[Ti+3]

Origin of Product

United States

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